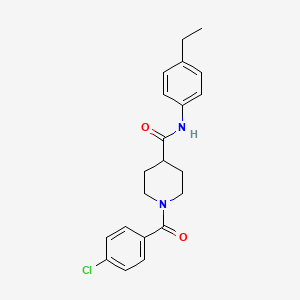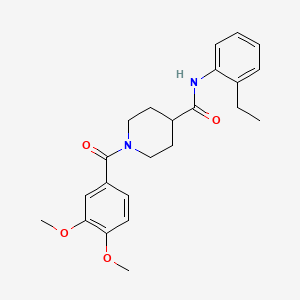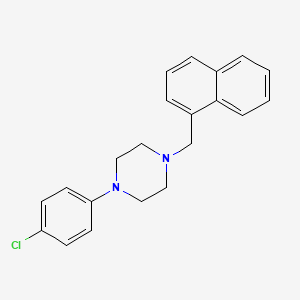![molecular formula C21H26N2O3S B3480517 N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480517.png)
N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
説明
N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as SMT-19969, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in the field of pain management.
作用機序
N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide works by blocking the activity of a protein called Nav1.7, which is involved in transmitting pain signals in the body. By blocking Nav1.7, N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide reduces the transmission of pain signals, leading to a reduction in pain (Lowe et al., 2014).
Biochemical and Physiological Effects:
Studies have shown that N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is well-tolerated and does not produce any significant adverse effects in animal models (Lowe et al., 2014; Houghton et al., 2015). Additionally, N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a long duration of action, which could make it useful for the treatment of chronic pain (Houghton et al., 2015).
実験室実験の利点と制限
One advantage of N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is its specificity for Nav1.7, which makes it a useful tool for studying the role of Nav1.7 in pain signaling. However, one limitation of N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is its relatively low potency, which may limit its usefulness in certain experiments (Lowe et al., 2014).
将来の方向性
There are several potential future directions for research on N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of more potent analogs of N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide that could be used in experiments where higher potency is required (Lowe et al., 2014). Additionally, further studies are needed to determine the effectiveness of N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide in human clinical trials (Houghton et al., 2015). Finally, researchers are interested in exploring the potential of N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide for the treatment of other conditions, such as epilepsy and migraine (Lowe et al., 2014).
In conclusion, N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is a novel compound with potential applications in the field of pain management. Its specificity for Nav1.7 and low potential for abuse make it a promising alternative to currently available pain medications. While there are limitations to its use in certain experiments, further research on N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide could lead to the development of more potent analogs and new treatments for a variety of conditions.
科学的研究の応用
N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been studied extensively for its potential use in pain management. It has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain (Lowe et al., 2014; Houghton et al., 2015). Additionally, N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a low potential for abuse and addiction, making it a promising alternative to currently available pain medications (Houghton et al., 2015).
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-5-8-19(9-6-15)27(25,26)23-12-10-18(11-13-23)21(24)22-20-14-16(2)4-7-17(20)3/h4-9,14,18H,10-13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPIQJBJQGZXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(2-fluorophenyl)-N~1~-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3480436.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperidine](/img/structure/B3480440.png)
![1-(2-methoxyphenyl)-4-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3480448.png)
![2-[4-(4-hydroxy-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-2-yl)-2-methoxyphenoxy]acetamide](/img/structure/B3480456.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-di-2-furyl-6-quinoxalinyl)urea](/img/structure/B3480464.png)
![1-(4-bromophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3480469.png)
![8-amino-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one](/img/structure/B3480482.png)
![N-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480496.png)
![N-[4-(benzyloxy)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide](/img/structure/B3480499.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B3480519.png)

![N-(3-chloro-4-methoxyphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480530.png)
